Ethyldichloroarsine: A Technical Overview of its Chemical Structure, Properties, and Toxicological Profile
Ethyldichloroarsine: A Technical Overview of its Chemical Structure, Properties, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Ethyldichloroarsine is a highly toxic chemical warfare agent. This document is intended for informational purposes for qualified professionals and does not constitute a guide for its production or use. Extreme caution and specialized handling are required when dealing with this compound.
Introduction
Ethyldichloroarsine (ED), also known by the military designation DICK, is a potent organoarsenic vesicant (blister agent) developed during World War I.[1][2] Its high toxicity and vesicant properties make it a significant chemical threat. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the biochemical mechanisms underlying its toxicity. Understanding these aspects is crucial for the development of effective countermeasures and medical treatments.
Chemical Structure and Identification
Ethyldichloroarsine is an organoarsenic compound with a central arsenic atom bonded to an ethyl group and two chlorine atoms. The molecule adopts a pyramidal geometry, with the Cl-As-Cl and C-As-Cl bond angles approaching 90 degrees.[1][2]
Chemical Formula: C₂H₅AsCl₂[3]
Molecular Weight: 174.889 g/mol [3][4]
CAS Registry Number: 598-14-1[3]
Other Names: Arsonous dichloride, ethyl-; Dichloroethylarsine; ED[1][3]
Physicochemical and Toxicological Properties
Ethyldichloroarsine is a colorless, volatile liquid with a fruity, biting, and irritating odor.[4][5] It is denser than water, and its vapors are heavier than air.[4] The following tables summarize its key physical, chemical, and toxicological properties.
Table 1: Physical and Chemical Properties of Ethyldichloroarsine
| Property | Value | References |
| Appearance | Colorless, mobile liquid | [1][4] |
| Odor | Fruity, biting, irritating | [4][5] |
| Melting Point | -65 °C (-85 °F; 208 K) | [1][4] |
| Boiling Point | 156 °C (313 °F; 429 K) (decomposes) | [1] |
| Density | 1.742 g/cm³ at 14 °C | [1][4] |
| Vapor Density | 6 (Air = 1) | [4] |
| Solubility | Soluble in alcohol, benzene, ether, and water | [1][4] |
| Reactivity | Reacts with water or moist air to produce hydrochloric acid.[6] It is a reducing agent and can react dangerously with oxidizing agents.[5][6] |
Table 2: Toxicological Data of Ethyldichloroarsine
| Parameter | Value | References |
| Main Hazards | Highly toxic, irritant, vesicant (blister agent) | [1][4] |
| Routes of Exposure | Inhalation, ingestion, skin absorption | [4] |
| Toxicity Summary | May be fatal if inhaled, ingested, or absorbed through the skin.[4] Vapors are highly irritating to the eyes and respiratory tract.[4] Direct contact with the liquid causes severe skin burns and blisters.[7] |
Mechanism of Toxicity: Disruption of Cellular Respiration
The primary mechanism of ethyldichloroarsine's toxicity stems from the high affinity of trivalent arsenic (As(III)) for sulfhydryl (-SH) groups present in proteins and enzymes.[8] This interaction leads to the disruption of critical cellular processes, most notably cellular respiration.
Ethyldichloroarsine, as an organoarsenic compound, is believed to readily release trivalent arsenic within the cell. This trivalent arsenic then targets key enzymes in the metabolic pathways. A primary target is the pyruvate (B1213749) dehydrogenase (PDH) complex, a critical enzyme that links glycolysis to the citric acid cycle (Krebs cycle) by converting pyruvate to acetyl-CoA.
The PDH complex contains lipoic acid, a cofactor with a disulfide bond that can be reduced to two sulfhydryl groups. Trivalent arsenic from ethyldichloroarsine forms a stable chelate with these vicinal sulfhydryl groups of lipoic acid, thereby inactivating the entire PDH complex. This inhibition blocks the entry of acetyl-CoA into the citric acid cycle, leading to a severe impairment of cellular respiration and a drastic reduction in ATP production. The subsequent energy crisis within the cell ultimately leads to cell death.
Caption: Mechanism of Ethyldichloroarsine Toxicity.
Experimental Protocols
Due to the extreme toxicity and hazardous nature of ethyldichloroarsine, detailed experimental protocols for its synthesis and analysis are not widely available in the public domain. Handling of this compound requires specialized facilities and highly trained personnel following strict safety protocols.
Handling and Safety Precautions
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Engineering Controls: All work with ethyldichloroarsine must be conducted in a certified chemical fume hood with appropriate exhaust ventilation.[5]
-
Personal Protective Equipment (PPE): A comprehensive PPE plan is mandatory, including chemical-resistant gloves, a lab coat, and splash goggles.[5] In case of potential vapor exposure, a full-face respirator with an appropriate cartridge is necessary.
-
Decontamination: Spills should be decontaminated with a bleach solution.[4]
-
Waste Disposal: All contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Analytical Methods
The analysis of ethyldichloroarsine and other organoarsenic compounds typically involves chromatographic separation followed by sensitive detection.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile compounds like ethyldichloroarsine. A general workflow would involve:
-
Sample Preparation: Dilution of the sample in a suitable organic solvent.
-
GC Separation: Injection of the sample onto a GC column (e.g., a non-polar or mid-polar capillary column) to separate ethyldichloroarsine from other components based on its boiling point and affinity for the stationary phase.
-
MS Detection: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for identification.
-
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used for the structural elucidation and purity assessment of ethyldichloroarsine. The chemical shifts and coupling constants of the ethyl group protons and carbons would provide characteristic signals for identification.
The following diagram illustrates a general workflow for the analysis of a sample potentially containing ethyldichloroarsine.
Caption: General Analytical Workflow for Ethyldichloroarsine.
Conclusion
Ethyldichloroarsine remains a significant chemical threat due to its high toxicity, which is primarily exerted through the irreversible inhibition of key metabolic enzymes like the pyruvate dehydrogenase complex. A thorough understanding of its chemical properties and mechanism of action is fundamental for the development of diagnostic tools, and effective medical countermeasures. Further research into rapid detection methods and novel therapeutic strategies is essential to mitigate the risks posed by this hazardous compound.
References
- 1. Arsenic biochemistry - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. Arsenic Toxicity: How Does Arsenic Induce Pathogenic Change? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 4. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ethyldichloroarsine | C2H5AsCl2 | CID 11711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyldichloroarsine - Wikipedia [en.wikipedia.org]
- 8. fsis.usda.gov [fsis.usda.gov]
